![molecular formula C19H21NO4 B14319858 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid CAS No. 106159-87-9](/img/structure/B14319858.png)
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a hydroxybenzoyl group, and a methylbenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid typically involves the reaction of phthalic anhydride with 3-diethylaminophenol . The reaction is carried out under acidic conditions, often using a Friedel-Crafts acylation procedure. The reaction conditions include the use of a solvent such as toluene and a catalyst like aluminum chloride. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of novel fluorescent matrices and hybrid dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its ability to interact with biological membranes, while the hydroxybenzoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid can be compared with similar compounds such as:
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid: This compound has a similar structure but with dibutylamino instead of diethylamino, affecting its solubility and reactivity.
Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate: This ester derivative has different physical properties and applications, particularly in the field of UV filters.
4-(Diethylamino)salicylaldehyde: This compound shares the diethylamino group but has different functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Eigenschaften
CAS-Nummer |
106159-87-9 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[4-(diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)13-7-9-15(17(21)11-13)18(22)14-8-6-12(3)10-16(14)19(23)24/h6-11,21H,4-5H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
FQQHSIBWBFUIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

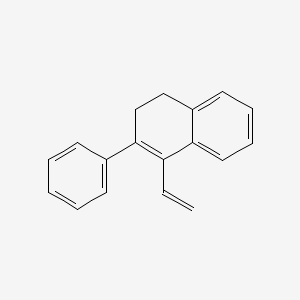
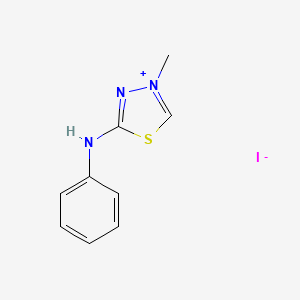
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
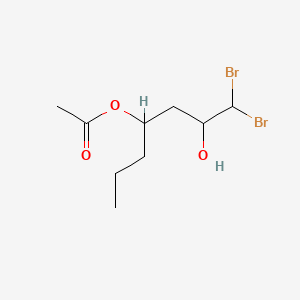
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
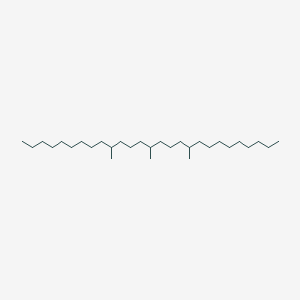
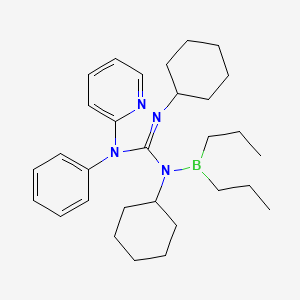
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
